molecular formula C8H3Br2F3O B14773517 1-(3,6-Dibromo-2-fluorophenyl)-2,2-difluoroethanone

1-(3,6-Dibromo-2-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B14773517
M. Wt: 331.91 g/mol
InChI Key: PKQKGYXWGIIBHS-UHFFFAOYSA-N
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Description

1-(3,6-Dibromo-2-fluorophenyl)-2,2-difluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dibromo-2-fluorophenyl)-2,2-difluoroethanone typically involves the bromination and fluorination of suitable aromatic precursors. The reaction conditions often require the use of strong halogenating agents and controlled environments to ensure the selective introduction of bromine and fluorine atoms onto the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, oxidation, and purification steps. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dibromo-2-fluorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,6-Dibromo-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,6-Dibromo-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    3,6-Dibromo-2-fluorophenylboronic acid: Shares similar halogenation patterns but differs in functional groups.

    (3,6-Dibromo-2-fluorophenyl)(piperidin-1-yl)methanone: Contains a piperidine moiety instead of the difluoroethanone group.

Properties

Molecular Formula

C8H3Br2F3O

Molecular Weight

331.91 g/mol

IUPAC Name

1-(3,6-dibromo-2-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3Br2F3O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H

InChI Key

PKQKGYXWGIIBHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)C(F)F)F)Br

Origin of Product

United States

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